Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-
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Overview
Description
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- is a complex organic compound with a unique structure that combines several functional groups, including a benzoxazole ring, a cyclohexylamino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzoxazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The acetamide group is introduced through an acylation reaction.
Introduction of the Cyclohexylamino Group: This step involves the reaction of the intermediate compound with cyclohexylamine.
Fluorophenyl Group Addition: Finally, the fluorophenyl group is introduced via a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoxazole ring and the fluorophenyl group are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetamide: Similar in structure but contains a thiophene ring instead of a benzoxazole ring.
2-(4-Fluorophenyl)ethylamine: Contains the fluorophenyl group but lacks the benzoxazole and thioether linkages.
Biological Activity
Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O3S
- Molecular Weight : Approximately 455.54 g/mol
- Structural Features : The compound contains a benzoxazole moiety, a cyclohexylamino group, and a fluorinated phenyl group, which enhances its lipophilicity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds containing benzoxazole derivatives often exhibit significant antimicrobial properties. Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- may share similar characteristics due to its structural components.
- Study Findings : In preliminary investigations, derivatives of benzoxazole have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated effectiveness comparable to standard antibiotics like levofloxacin .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2b | E. coli | < 10 μg/mL |
2c | S. aureus | < 15 μg/mL |
2i | S. typhi | < 12 μg/mL |
Anticancer Potential
The anticancer properties of similar compounds have also been explored. The presence of specific functional groups in Acetamide may allow it to interact with cancer cell pathways.
- Mechanism of Action : Compounds with benzoxazole moieties have been reported to inhibit cell proliferation and induce apoptosis in cancer cells. This suggests that Acetamide could be further investigated for its potential as an anticancer agent .
Case Studies
- Antibacterial Screening :
- Molecular Docking Studies :
Future Directions
Further research is necessary to fully elucidate the mechanisms of action for Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-. Potential areas for exploration include:
- In vivo Studies : Testing the compound in animal models to assess its pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.
- Combination Therapies : Evaluating the effectiveness of this compound in combination with existing antibiotics or anticancer agents.
Properties
Molecular Formula |
C23H24FN3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-fluoroanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-16-10-12-18(13-11-16)27(14-21(28)25-17-6-2-1-3-7-17)22(29)15-31-23-26-19-8-4-5-9-20(19)30-23/h4-5,8-13,17H,1-3,6-7,14-15H2,(H,25,28) |
InChI Key |
KXKWFKJVSROZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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